Cas no 325977-35-3 (N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide)

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide is a benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a benzothiazole core substituted with an ethoxy group at the 4-position, coupled with a sulfamoylbenzamide moiety, enhancing its binding affinity to biological targets. The compound exhibits notable stability and selectivity, making it a promising candidate for enzyme inhibition studies, particularly in targeting sulfonamide-sensitive pathways. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. The presence of both lipophilic and polar functional groups contributes to balanced solubility, aiding in formulation development for experimental or industrial use.
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide structure
325977-35-3 structure
Product Name:N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide
CAS No:325977-35-3
MF:C23H21N3O4S2
MW:467.560542821884
CID:6263057
PubChem ID:2318903
Update Time:2025-06-03

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide
    • AKOS001037725
    • N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
    • EU-0037236
    • N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
    • Oprea1_093240
    • 325977-35-3
    • F0301-0265
    • Z56786478
    • Inchi: 1S/C23H21N3O4S2/c1-3-30-19-10-7-11-20-21(19)24-23(31-20)25-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h4-15H,3H2,1-2H3,(H,24,25,27)
    • InChI Key: LJPZRSIWOFDZRI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC3C(=CC=CC=3S2)OCC)=O)=CC=1)(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 467.09734851g/mol
  • Monoisotopic Mass: 467.09734851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 125Ų

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide Pricemore >>

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Additional information on N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide

Comprehensive Overview of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 325977-35-3)

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 325977-35-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 325977-35-3, belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule for its potential role in drug development, particularly in targeting specific enzymatic pathways.

The molecular structure of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide features a benzothiazole core substituted with an ethoxy group at the 4-position, coupled with a sulfamoylbenzamide moiety. This combination of functional groups makes it a promising candidate for modulating protein-protein interactions or enzyme inhibition. Recent studies have explored its potential in addressing oxidative stress-related disorders and inflammatory conditions, topics that are currently trending in biomedical research. The compound's CAS registry number 325977-35-3 ensures precise identification across global chemical databases, facilitating collaborative research efforts.

In the context of modern drug discovery, N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide represents an interesting case study in structure-activity relationship (SAR) optimization. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to predict its binding affinities with various biological targets. These techniques align with current industry trends toward in silico drug design, reducing the need for extensive laboratory screening. The compound's benzothiazole scaffold is particularly noteworthy, as similar structures have shown activity against various pathological conditions in preclinical studies.

The synthesis of CAS 325977-35-3 typically involves multi-step organic reactions, with careful attention to the introduction of the ethoxy and sulfamoyl functionalities. Analytical characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are crucial for verifying the compound's purity and structural integrity. These quality control measures are essential for researchers investigating its potential biological effects, especially in the context of precision medicine applications where compound consistency is paramount.

From a commercial perspective, N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide is primarily available to research institutions and pharmaceutical developers through specialized chemical suppliers. The growing demand for small molecule modulators in drug discovery has increased interest in this and related compounds. Its CAS number 325977-35-3 serves as a critical identifier for procurement and regulatory compliance purposes. Current market trends suggest expanding applications in targeted therapy development, particularly in areas addressing age-related diseases and metabolic disorders, which are among the most searched health topics in recent years.

Environmental and safety considerations for 325977-35-3 follow standard laboratory chemical handling protocols. While not classified as hazardous under most regulatory frameworks, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling the compound. This aligns with the broader pharmaceutical industry's focus on green chemistry principles and laboratory safety, topics that have gained prominence in scientific community discussions and search engine queries related to chemical research.

Future research directions for N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide may explore its potential as a pharmacophore in drug design or investigate its physicochemical properties in greater detail. The compound's logP value, solubility characteristics, and metabolic stability would be particularly relevant for ADME (absorption, distribution, metabolism, and excretion) profiling, a crucial step in modern drug development pipelines. These aspects correspond with frequently searched terms in pharmaceutical science and medicinal chemistry forums.

In conclusion, CAS 325977-35-3 represents an intriguing chemical entity with potential applications across multiple research domains. Its structural features combine elements known for biological activity, making it a subject of ongoing investigation in academic and industrial settings. As the scientific community continues to explore novel therapeutic approaches, compounds like N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide will likely remain important tools in advancing our understanding of chemical-biological interactions and developing next-generation pharmaceutical agents.

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